
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps, including the introduction of the chloropropyl, trifluoromethoxy, and trifluoromethylthio groups onto the benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the benzene ring with a nucleophile, such as a chloropropyl or trifluoromethoxy group.
Electrophilic Aromatic Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high temperatures, and pressures, to increase yield and efficiency.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding thiols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: This compound lacks the trifluoromethylthio group, which can affect its reactivity and applications.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: This compound lacks the trifluoromethoxy group, which can influence its chemical properties and uses.
1-(3-Chloropropyl)-2-(trifluoromethylthio)benzene: This compound lacks the trifluoromethoxy group, which can impact its stability and reactivity.
The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique and valuable for various applications.
Propiedades
Fórmula molecular |
C11H9ClF6OS |
|---|---|
Peso molecular |
338.70 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-6-2-4-7-3-1-5-8(20-11(16,17)18)9(7)19-10(13,14)15/h1,3,5H,2,4,6H2 |
Clave InChI |
JJGMFTUUOSAHAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
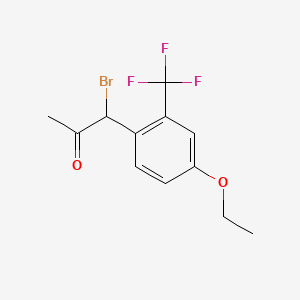
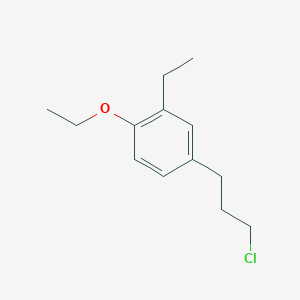
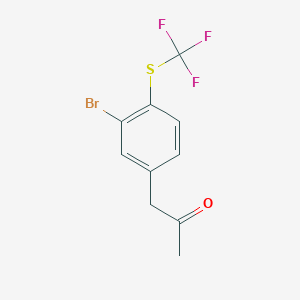
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)


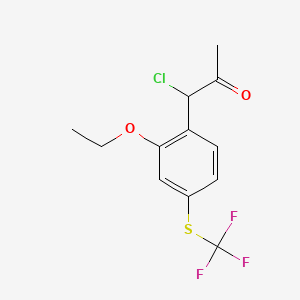

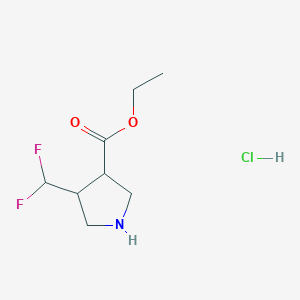
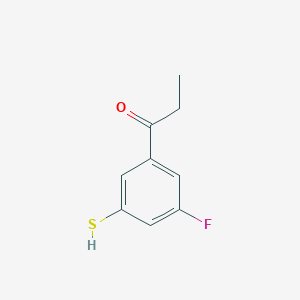
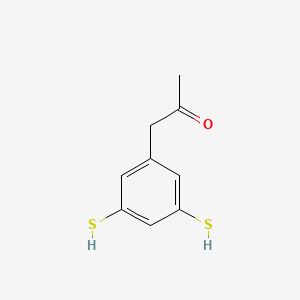
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

